thiazine CAS No. 62756-78-9](/img/structure/B2957278.png)

6-Aminopyrimido-[4,5-b](1,4)thiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

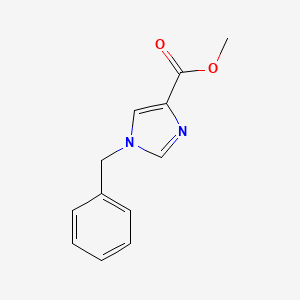

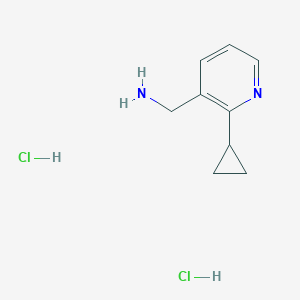

6-Aminopyrimido-4,5-bthiazine is a chemical compound that has been studied for its potential pharmaceutical applications . It is also known as tomizine .

Molecular Structure Analysis

The molecular structure of 6-Aminopyrimido-4,5-bthiazine has been analyzed using various spectroscopic techniques . The protonation of 4-methoxy-, 4-amino-, and 4-dimethylamino-6-aminopyrimido [4,5-b] [1,4]thiazines was studied by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 6-Aminopyrimido-4,5-bthiazine have been explored in several studies . These studies have shown that 6-aminopyrimidothiazines inhibit dihydrofolic acid reductase (DFR) and possess antitumor activity .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Aminopyrimido-4,5-bthiazine have been studied using various analytical techniques .Applications De Recherche Scientifique

Enzyme Inhibition and Antitumor Activity

6-Aminopyrimido-4,5-bthiazine derivatives have been noted for their potential in inhibiting enzymes involved in folic metabolism, which could retard the growth of entwined animal tumors. Such compounds have been studied for their distribution in organisms, particularly in rats with sarcoma, to understand their mechanism of action (Yadrovskaya et al., 1975). Similar research has also explored the synthesis and antitumor activity of 6-oxo-7-amino-5H-pyrido[2,3-b]- and 5H-pyrimido[4,5-b][1,4]thiazines, indicating a new type of folic antagonist with antitumor properties (Traven' et al., 1984).

Chemical Properties and Transformations

Studies have been conducted on the chemical properties and transformations of 6-aminopyrimido-4,5-bthiazines. These include investigating their behavior with respect to acids, reductive desulfuration under the influence of Raney nickel, and reactions with hydrazine (Nemeryuk & Safonova, 1975).

Synthesis and Structural Studies

The synthesis and structural studies of 6-aminopyrimido-4,5-bthiazine derivatives have also been a focus. For example, the synthesis of sulfur-labelled 4-methylthio derivatives and their distribution in organisms provides insights into their biological interactions (Korolev et al., 2004). Additionally, the structure of cationic forms of these compounds and their interaction with protons has been explored using NMR spectroscopy (Dvoryantseva et al., 1979).

Novel Syntheses and Biological Activities

Novel syntheses of 6-aminopyrimido-4,5-bthiazine derivatives and their potential biological activities have been investigated. This includes the creation of new derivatives with potential enzyme inhibitory activities, such as on soybean 15-lipoxygenase, which could have implications in medicinal chemistry (Karimian et al., 2015).

Orientations Futures

The future directions for research on 6-Aminopyrimido-4,5-bthiazine could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety profile and potential pharmaceutical applications .

Mécanisme D'action

Target of Action

The primary target of 6-Aminopyrimido-4,5-bthiazine, also known as Thomizine, is the enzymes of folic acid metabolism, specifically dihydrofolate reductase and nonspecific dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and the metabolism of certain amino acids.

Mode of Action

Thomizine interacts with its targets by inhibiting the activity of the enzymes involved in folic acid metabolism . This inhibition disrupts the synthesis of nucleotides and the metabolism of certain amino acids, leading to the disruption of cellular processes that rely on these molecules.

Biochemical Pathways

The inhibition of dihydrofolate reductase and nonspecific dihydrofolate reductase by Thomizine affects the folic acid metabolic pathway . This disruption can lead to a decrease in the synthesis of nucleotides and certain amino acids, affecting various downstream cellular processes.

Pharmacokinetics

Studies have been conducted on the metabolism of thomizine

Result of Action

The molecular and cellular effects of Thomizine’s action are primarily due to its inhibition of the enzymes involved in folic acid metabolism . This can lead to a disruption in the synthesis of nucleotides and certain amino acids, which can affect various cellular processes.

Propriétés

IUPAC Name |

7H-pyrimido[4,5-b][1,4]thiazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFPONIOPVYPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CN=CN=C2S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)

![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)

![1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2957215.png)